Boc-alpha-methyl-DL-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNEGCYWCLURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization of Boc Alpha Methyl Dl Glutamic Acid
Methodologies for N-alpha-Boc Protection
The protection of the amino group is a fundamental step in amino acid chemistry. The Boc group is widely used due to its stability under various conditions and its straightforward removal under mild acidic conditions quora.compeptide.com.
Application of Di-tert-butyl Dicarbonate (B1257347) (Boc2O) in N-alpha-Acylation
The most common and efficient method for the N-alpha-acylation of amino acids to introduce the Boc protecting group is through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride quora.commasterorganicchemistry.com. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc₂O molecule masterorganicchemistry.com. This forms a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc protected amino acid, along with tert-butanol and carbon dioxide as byproducts masterorganicchemistry.com.
The process is typically carried out in the presence of a base to neutralize the acidic proton of the amino group, thereby increasing its nucleophilicity. The reaction conditions are generally mild and flexible, leading to high yields fishersci.co.uk.
| Reagent/Condition | Role/Description | Common Examples |
| Acylating Agent | Source of the Boc group | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Neutralizes the amino acid and facilitates the reaction | Sodium bicarbonate, Sodium hydroxide, 4-dimethylaminopyridine (DMAP) fishersci.co.uk |
| Solvent | Dissolves reactants | Dioxane, THF, Acetonitrile (B52724), Water, or biphasic systems (e.g., Chloroform/Water) fishersci.co.uk |
| Temperature | Reaction temperature | Room temperature to moderate heat (e.g., 40°C) fishersci.co.uk |
Catalytic Approaches to Boc Introduction
While the standard procedure with Boc₂O and a stoichiometric amount of base is highly effective, various catalytic methods have been developed to enhance efficiency, selectivity, and sustainability. These approaches often utilize a catalyst to activate either the amine or the Boc anhydride, facilitating the reaction under milder conditions or with greater chemoselectivity organic-chemistry.orgsemanticscholar.org.
Lewis acids and solid acid catalysts have proven effective in promoting N-tert-butoxycarbonylation. For instance, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) serves as an efficient, reusable catalyst for the reaction under solvent-free conditions organic-chemistry.org. Similarly, a yttria-zirconia-based Lewis acid has been shown to catalyze the reaction of various amines with Boc₂O, affording excellent yields with the notable advantage that chiral substrates are resistant to racemization semanticscholar.org. Other reported catalysts include iodine and various metal salts, which can streamline the process and simplify workup procedures organic-chemistry.org.
| Catalyst Type | Example Catalyst | Key Features |
| Solid Acid | Perchloric acid on silica-gel (HClO₄–SiO₂) organic-chemistry.org | Reusable, inexpensive, solvent-free conditions. |
| Lewis Acid | Yttria-Zirconia semanticscholar.org | Heterogeneous, mild conditions, no racemization of chiral centers. |
| Ionic Liquid | 1-Alkyl-3-methylimidazolium cations organic-chemistry.org | Activates Boc₂O, excellent chemoselectivity. |
| Halogen | Iodine (catalytic amount) organic-chemistry.org | Solvent-free, ambient temperature. |
| Metal Salts | Iron(III) salts rsc.org | Sustainable, inexpensive, clean reaction. |
Considerations for Aqueous and Anhydrous Reaction Conditions
The N-alpha-Boc protection can be successfully performed under both aqueous and anhydrous conditions organic-chemistry.org. The choice between these conditions often depends on the solubility of the starting amino acid and practical considerations.
Anhydrous Conditions: Traditionally, organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used. These conditions are suitable for amino acid esters or when the starting material has limited water solubility. While care is often taken to use dry solvents, Boc₂O is not exceedingly sensitive to trace amounts of moisture, as its reaction with the amine nucleophile is significantly faster than its hydrolysis chemicalforums.com.
Aqueous Conditions: Performing the reaction in water or a mixed aqueous-organic solvent system is a common and often preferred "green" chemistry approach nih.govresearchgate.net. Amino acids are generally soluble in aqueous basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), making this an ideal medium. A catalyst-free N-tert-butoxycarbonylation of amines in water can produce N-Boc derivatives chemoselectively, avoiding side products like isocyanates or ureas organic-chemistry.org. The use of water as a solvent simplifies the procedure and reduces the environmental impact associated with volatile organic solvents.
| Condition | Advantages | Disadvantages | Typical Solvents |
| Anhydrous | Good for water-insoluble substrates; minimizes hydrolysis of Boc₂O. | Requires drying of solvents; may be less "green". | THF, DCM, Acetonitrile fishersci.co.ukchemicalforums.com |
| Aqueous | "Green" solvent; good for water-soluble amino acids; can be catalyst-free organic-chemistry.orgnih.gov. | Potential for Boc₂O hydrolysis (though often slow); may require co-solvent for Boc₂O solubility. | Water, Water/THF, Water/Dioxane fishersci.co.uknih.gov |
Stereoselective Synthesis of Alpha-Methylated Glutamic Acid Analogues
The introduction of an alpha-methyl group creates a chiral center. Therefore, the synthesis of enantiomerically pure Boc-alpha-methyl-L-glutamic acid or its D-isomer requires stereoselective methods. This can be achieved either by resolving a racemic mixture of alpha-methyl-DL-glutamic acid or by employing an asymmetric synthesis that directly produces the desired enantiomer acs.org.
Approaches to Chiral Resolution and Enantiomeric Enrichment
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common strategy is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. These diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention time) and can be separated by conventional methods like crystallization or chromatography acs.org.
One effective method involves esterification with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. These esters can then be separated using chromatographic techniques beilstein-journals.org. After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure alpha-methylated amino acid. Another approach uses PEGylated resolving agents, such as PEGylated (R)-mandelic acid, which form diastereomeric salt pairs. One of these pairs can be selectively precipitated by inducing a phase transition, for example, by lowering the temperature acs.org.
| Resolution Method | Description | Example |
| Diastereomeric Ester Formation | The racemic acid is reacted with a chiral alcohol. The resulting diastereomeric esters are separated by chromatography. | Esterification with L-(-)-menthol followed by silica gel chromatography beilstein-journals.org. |
| Diastereomeric Salt Formation | The racemic acid (or its ester) is reacted with a chiral acid or base to form diastereomeric salts, which are then separated by fractional crystallization or precipitation. | Reaction with PEGylated (R)-mandelic acid to induce temperature-assisted phase transition and precipitation of one diastereomer acs.org. |
| Chiral Chromatography | The racemic mixture is passed through a stationary phase containing a chiral selector, which interacts differently with each enantiomer, leading to different retention times. | Separation using a chiral column, such as one with an octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin stationary phase nih.gov. |
Asymmetric Synthetic Methodologies for Alpha-Methylated Alpha-Amino Acids
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. These methods have become increasingly sophisticated and are often the preferred route for obtaining enantiopure alpha-methylated alpha-amino acids acs.orgacs.org.
One powerful strategy involves the diastereoselective alkylation of a chiral substrate. For example, a tricyclic iminolactone derived from (1S)-(+)-3-carene can serve as a chiral alanine-equivalent template. Deprotonation followed by methylation introduces the alpha-methyl group with high stereocontrol, dictated by the chiral auxiliary. Subsequent hydrolysis removes the auxiliary to release the desired alpha-methylated amino acid enantiomer acs.org.
Another modern approach utilizes photoredox catalysis. In one such method, a chiral glyoxylate-derived N-sulfinyl imine acts as a radical acceptor. A radical generated from an alkyl oxalate precursor adds to the imine, and the stereochemistry of the final product is controlled by the chiral sulfinyl group, leading to a range of functionalized unnatural amino acids with high enantioselectivity rsc.org.
Racemization and Stereoinversion Studies
Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers. mdpi.com Understanding the mechanisms of racemization is critical for maintaining the stereochemical integrity of α-methyl-DL-glutamic acid during synthesis and subsequent manipulations.
The generally accepted mechanism for amino acid racemization involves the formation of a carbanion intermediate. mdpi.com This process is often facilitated by basic conditions, where a proton is abstracted from the α-carbon. The resulting planar carbanion can be re-protonated from either face, leading to a loss of stereochemical information. Factors that influence racemization during peptide synthesis include the nature of the amino acid, the activation method used for coupling, and the solvent. slideshare.netresearchgate.net
Stereoinversion, the deliberate inversion of a chiral center, can be a useful synthetic tool. As described in the enzymatic section, the combination of a D-amino acid oxidase and a reducing agent can be used for the stereoinversion of α-amino acids. rsc.org
Esterification of Carboxylic Acid Moieties (e.g., Methyl Esters)
Esterification of the carboxylic acid groups in Boc-alpha-methyl-DL-glutamic acid is a common and crucial step in its derivatization. This process serves to protect the acidic moieties, preventing them from interfering with subsequent reactions, and can also enhance the solubility of the compound in organic solvents. acs.org Given that glutamic acid possesses two carboxylic acid groups (α and γ), strategies for both complete and selective esterification are synthetically valuable.
Efficient Esterification Protocols
Several methods have been developed for the efficient esterification of amino acids. The choice of protocol often depends on the desired scale, the sensitivity of other functional groups present, and the need for mild conditions.
A widely used and convenient method involves the use of trimethylchlorosilane (TMSCl) with an alcohol, typically methanol, at room temperature. nih.govresearchgate.net This system is effective for a range of amino acids and offers the advantages of mild reaction conditions and good to excellent yields. nih.govresearchgate.net The TMSCl acts as an acid catalyst precursor. nih.gov
The classic Fischer-Speier esterification involves heating the amino acid in an alcohol with a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). acs.orgscirp.org While effective, this method can require harsh conditions. nih.gov Microwave-assisted esterification has emerged as a technique to accelerate this reaction, leading to increased yields and shorter reaction times compared to conventional heating. scirp.org
Another common approach is the use of thionyl chloride (SOCl₂) in methanol . researchgate.netgoogle.com This reaction proceeds smoothly, often at low temperatures, but may require an excess of the toxic thionyl chloride reagent. scirp.org
The table below summarizes various protocols for the esterification of amino acids.
| Method | Reagents | Typical Conditions | Advantages |
| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room Temperature | Mild conditions, good to excellent yields, operational convenience. nih.govresearchgate.net |
| Fischer-Speier | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux/Heating | Well-established, effective for many substrates. acs.orgscirp.org |
| Microwave-Assisted | Alcohol, Acid Catalyst | Microwave Irradiation | Accelerated reaction, increased yields, shorter reaction times. scirp.org |
| Thionyl Chloride | Thionyl Chloride, Methanol | ~0-50°C | Proceeds smoothly at relatively low temperatures. scirp.orggoogle.com |
| Carbodiimide (B86325)/DMAP | Alcohol, DCC or other carbodiimide, 4-(DMAP) | Room Temperature | Used for N-protected amino acids; mild conditions. acs.org |
This table is based on data from the cited research articles.
Regioselective Esterification Strategies
A significant challenge in the chemistry of glutamic acid derivatives is the regioselective esterification of one carboxylic acid group over the other. The α- and γ-carboxylic acids have different steric environments and electronic properties, which can be exploited to achieve selectivity.
One powerful strategy involves the use of N-protected glutamic acid anhydrides. The regioselectivity of nucleophilic attack by an alcohol or amine can be controlled by the choice of reaction solvent. For instance, in a non-polar solvent like benzene, nucleophilic attack is favored at the α-carbonyl position, leading to the α-ester. Conversely, in a polar aprotic solvent like DMSO, the reaction favors the formation of the γ-ester. researchgate.net This solvent-dependent control allows for the selective synthesis of either the α- or γ-monoester. researchgate.net
The use of chlorotrimethylsilane (TMSCl) as a catalyst precursor can also be tailored for the selective synthesis of mono- and diester derivatives of glutamic acid in the presence of various primary, secondary, and tertiary alcohols. nih.govresearchgate.net By carefully controlling the reaction conditions, it is possible to favor the formation of the desired omega-monoester. researchgate.net
Advanced Derivatization Reactions of this compound
The glutamic acid side chain of this compound presents a carboxylic acid moiety that is amenable to a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives with tailored properties.
Side-Chain Functionalization Strategies
The carboxylic acid side chain of this compound can be readily functionalized through standard esterification and amidation reactions.
Esterification: The formation of esters can be achieved by reacting the side-chain carboxylic acid with various alcohols under acidic conditions or using coupling agents. For instance, the synthesis of methyl esters can be accomplished using methanol in the presence of a catalyst like thionyl chloride. This modification is often employed to protect the side chain during subsequent synthetic steps or to modulate the compound's solubility and pharmacokinetic profile.
Amidation: The side-chain carboxyl group can be converted to an amide by coupling with a wide range of primary and secondary amines. This reaction is typically facilitated by activating agents such as carbodiimides (e.g., DCC, EDC) or organophosphorus reagents (e.g., BOP, PyBOP) researchgate.net. The resulting amides can introduce new functionalities, alter biological activity, and improve metabolic stability. The choice of the amine component allows for the introduction of diverse chemical motifs, from simple alkyl chains to complex heterocyclic systems.
| Functionalization Strategy | Reagents and Conditions | Product Type | Key Advantages |
| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., SOCl₂) or Coupling agents | Side-chain ester | Protection of carboxylic acid, Modulation of solubility and lipophilicity |
| Amidation | Amine (R-NH₂), Coupling agents (e.g., DCC, HBTU) | Side-chain amide | Introduction of diverse functional groups, Enhancement of biological activity and stability |
Formation of Amino Acid Conjugates and Prodrugs
The conjugation of this compound to other molecules, including other amino acids or active pharmaceutical ingredients (APIs), is a key strategy for developing novel therapeutics.
Amino Acid Conjugates: The side-chain carboxyl group can be coupled with the amino group of another amino acid or a peptide to form a new peptide bond. This approach is valuable for creating peptidomimetics with constrained conformations and enhanced resistance to proteolysis due to the presence of the alpha-methyl group.
Prodrugs: The concept of a prodrug involves chemically modifying a drug to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Amino acids are frequently used as promoieties in prodrug design due to their biocompatibility and ability to utilize endogenous transport mechanisms nih.govrsc.orgcommonorganicchemistry.com. This compound can be conjugated to a drug molecule, for instance, through an ester or amide linkage at its side chain. This modification can enhance the water solubility of a lipophilic drug or facilitate its transport across biological membranes via amino acid transporters. Once in the target tissue or cell, the conjugate is designed to be cleaved by endogenous enzymes, releasing the active drug.
| Conjugate Type | Design Strategy | Potential Advantages |
| Amino Acid Conjugates | Coupling of the side-chain carboxyl group with the N-terminus of another amino acid or peptide. | Creation of conformationally restricted peptidomimetics, Increased proteolytic stability. |
| Prodrugs | Covalent linkage of the side-chain to a drug molecule (e.g., via an ester or amide bond). | Improved drug solubility and bioavailability, Targeted drug delivery, Reduced off-target toxicity. |
N-alpha,N-alpha-Bis-Boc Protection and its Synthetic Utility
While mono-Boc protection at the alpha-amino group is standard, the formation of an N,N-di-Boc derivative can offer unique synthetic advantages. The introduction of a second Boc group can be achieved under specific conditions, for example, by using an excess of Boc anhydride in the presence of a suitable base.
The primary utility of N,N-bis-Boc protection lies in further modifying the alpha-position of the amino acid. The two electron-withdrawing Boc groups increase the acidity of the alpha-proton, facilitating its removal by a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the alpha-carbon. However, in the case of this compound, the alpha-position is already substituted with a methyl group, precluding this specific application.
Nevertheless, the N,N-bis-Boc moiety can influence the reactivity of the molecule in other ways, for instance, by altering its steric profile or by providing a more robust protecting group strategy under certain reaction conditions.
Deprotection Strategies for this compound Derivatives
The removal of the Boc protecting group is a critical step in the synthesis of peptides and other target molecules. This is typically achieved under acidic conditions, which must be carefully controlled to avoid unwanted side reactions.
Acid-Labile Removal of the Boc Group
The tert-butoxycarbonyl (Boc) group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM) researchgate.net. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine researchgate.net.
Commonly used acidic reagents for Boc deprotection include:
Trifluoroacetic Acid (TFA): Typically used in concentrations ranging from 25% to 100% in DCM.
Hydrogen Chloride (HCl): Often used as a solution in an organic solvent such as dioxane or ethyl acetate.
The choice of acid and reaction conditions depends on the sensitivity of other functional groups present in the molecule. For derivatives of this compound, the lability of the side-chain ester or amide linkages to the acidic deprotection conditions must be considered. While standard peptide bond amides are generally stable to TFA, certain ester linkages can be susceptible to cleavage.
Impact of Scavengers on Deprotection Efficiency and Purity
During the acidic cleavage of the Boc group, the generated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues such as tryptophan and methionine in peptides. To prevent this, "scavengers" are added to the deprotection cocktail to trap the carbocations.
Commonly used scavengers include:
Triisopropylsilane (TIS): An effective scavenger that reduces the tert-butyl cation.
Water: Can act as a scavenger and also helps to hydrolyze any trifluoroacetylated byproducts.
Thioanisole: A scavenger that is particularly useful in protecting methionine residues.
1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.
The choice of scavenger or scavenger cocktail is crucial for obtaining a high purity product, especially when working with complex molecules containing sensitive functional groups. For derivatives of this compound, the primary concern would be the potential for tert-butylation of any other nucleophilic moieties within the molecule. The efficiency of the deprotection and the final purity of the product are therefore highly dependent on the judicious selection of the deprotection conditions and the appropriate use of scavengers.
| Deprotection Reagent | Common Scavengers | Potential Side Reactions Prevented |
| Trifluoroacetic Acid (TFA) | Triisopropylsilane (TIS), Water, Thioanisole, 1,2-Ethanedithiol (EDT) | Alkylation of nucleophilic side chains (e.g., tryptophan, methionine) by the tert-butyl cation. |
| Hydrogen Chloride (HCl) in organic solvent | (Same as above, depending on the substrate) | (Same as above) |
Application in Peptide and Peptidomimetic Design
Role as a Building Block in Peptide Synthesisnih.govnih.gov
Boc-alpha-methyl-DL-glutamic acid is instrumental in the chemical synthesis of peptides, a process that involves the stepwise addition of amino acids to a growing chain. beilstein-journals.orgresearchgate.net The "Boc" (tert-butyloxycarbonyl) protecting group on the amino terminus is a cornerstone of one of the major strategies in peptide synthesis, preventing unwanted reactions at the nitrogen atom while the carboxyl group of the incoming amino acid is activated for peptide bond formation. youtube.com
Solid-phase peptide synthesis (SPPS) is a widely used technique where the peptide is assembled on a solid resin support. beilstein-journals.orggoogle.com The Boc protecting group is a key component of one of the two main SPPS strategies. google.com In this method, the Boc group protects the N-terminal amine of the growing peptide chain. This group is stable under the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next Boc-protected amino acid. peptide.comnih.gov
The use of this compound in Boc-SPPS allows for the precise incorporation of this modified residue at any desired position within the peptide sequence. This is particularly advantageous for creating peptides with specific conformational constraints or enhanced resistance to enzymatic degradation. While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become more prevalent, Boc chemistry remains important for the synthesis of certain complex or modified peptides. beilstein-journals.orgnih.gov
Table 1: Key Features of Boc vs. Fmoc Solid-Phase Peptide Synthesis
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Agent | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (e.g., Bzl, Tos) | Acid-labile (e.g., tBu, Trt, Boc) |
| Cleavage from Resin | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |
This table provides a simplified comparison of the two major SPPS strategies.
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale production and the synthesis of certain complex peptides. researchgate.netmdpi.com In this approach, all reactions are carried out in a homogenous solution. researchgate.net The Boc protecting group is well-suited for solution-phase synthesis, and this compound can be readily incorporated into peptide chains using standard coupling reagents. researchgate.netmdpi.com This method allows for the purification of intermediates at each step, ensuring the high purity of the final product.
Design of Peptidomimetics and Constrained Peptidesnih.govlongdom.org
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their therapeutic properties, such as stability and bioavailability. longdom.org this compound is a valuable tool in the design of peptidomimetics and conformationally constrained peptides due to the significant impact of the alpha-methyl group.
The replacement of the alpha-hydrogen with a methyl group introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone. researchgate.net This conformational constraint is a key feature of alpha-methylated amino acids. nih.govnih.gov By limiting the available Ramachandran angles, the alpha-methyl group can force the peptide into a more defined and predictable three-dimensional structure. rsc.org This pre-organization can lead to higher binding affinity for biological targets. Furthermore, the alpha-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo stability and half-life of the peptide drug. nih.govenamine.net
Table 2: Research Findings on the Impact of Alpha-Methylation
| Research Focus | Key Findings |
| Conformational Restriction | The alpha-methyl group significantly limits the accessible (φ, ψ) dihedral angles of the peptide backbone, leading to more defined conformations. rsc.org |
| Proteolytic Stability | Alpha-methylation provides steric shielding, rendering the adjacent peptide bond less susceptible to enzymatic cleavage. nih.gov |
| Receptor Binding | By pre-organizing the peptide into a bioactive conformation, alpha-methylation can enhance binding affinity to target receptors. |
| Secondary Structure Induction | The conformational constraints imposed by alpha-methylation can promote the formation of specific secondary structures like helices and turns. nih.gov |
This table summarizes key research findings on the effects of incorporating alpha-methylated amino acids into peptides.
The conformational rigidity imparted by alpha-methylated amino acids makes them powerful inducers and stabilizers of secondary structures within peptides. nih.gov Depending on the specific amino acid and its position in the sequence, alpha-methylation can promote the formation of alpha-helices, 3(10)-helices, or beta-turns. upc.edu For instance, peptides rich in alpha-methylated amino acids often adopt helical structures. nih.gov This ability to control the secondary structure is crucial for designing peptidomimetics that can mimic the bioactive conformation of a natural peptide ligand, thereby eliciting a desired biological response. The introduction of this compound can be strategically employed to induce a specific turn or helical motif that is essential for receptor recognition and activation.
Design of Foldamers Utilizing Alpha-Methylated Amino Acid Residues
Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, similar to the helices and sheets found in natural proteins. rsc.org The design of these molecules is a major focus in medicinal chemistry, as they can mimic the structure of bioactive peptides while offering improved stability and bioavailability. rsc.orgacs.org
The incorporation of α,α-disubstituted amino acids, such as α-methyl-glutamic acid, is a key strategy in foldamer design. The steric hindrance imposed by the additional methyl group at the α-carbon restricts the conformational freedom of the peptide backbone. enamine.netnih.gov This restriction preferentially stabilizes helical structures, such as the 3(10)-helix and α-helix, even in short peptide sequences. nih.gov While much of the foundational research has been conducted with achiral α-aminoisobutyric acid (Aib), the principles apply to other α-methylated amino acids. rsc.orgnih.gov
The use of α-methylated amino acids can create heterogeneous backbone foldamers, where these unnatural residues are combined with natural α-amino acids. nih.govnih.gov For instance, α/β-peptide foldamers containing α,α-disubstituted residues have been shown to form stable helical structures that can mimic the surfaces of proteins. nih.govnih.gov Although specific studies detailing the use of α-methyl-glutamic acid in creating unique foldamer architectures are not extensively documented, its structural properties suggest it could be a valuable component. The glutamic acid side chain offers a site for potential functionalization or electrostatic interactions, adding another layer of design complexity and potential for molecular recognition. nih.gov
Table 1: Impact of α-Methylation on Peptide Structure
| Feature | Standard Peptides | Peptides with α-Methylated Residues |
|---|---|---|
| Conformational Flexibility | High | Restricted |
| Preferred Secondary Structure | Varies (random coil, β-sheet, α-helix) | Helical (3(10)- or α-helix) nih.gov |
| Proteolytic Stability | Susceptible to cleavage | Increased resistance enamine.net |
| H-Bonding Patterns | Dependent on sequence and environment | Stabilized intramolecular hydrogen bonds nih.gov |
Development of Biologically Active Peptides (for in vitro studies and research tools)
The modification of natural peptides with residues like α-methyl-glutamic acid is a critical tool for developing research probes and potential therapeutic leads. enamine.netnih.gov Bioactive peptides derived from natural sources often suffer from rapid degradation by proteases and poor conformational stability, limiting their utility. enamine.netnih.gov
Introducing an α-methyl group can significantly enhance a peptide's resistance to enzymatic degradation by sterically shielding the adjacent peptide bonds from protease activity. enamine.net This increased stability makes peptides containing α-methyl-glutamic acid valuable as research tools for in vitro studies, where prolonged activity is necessary to probe biological systems. nih.gov For example, the neuroprotective peptide trofinetide (B1681586) was developed by the α-methylation of a residue in a Gly-Pro-Glu-based tripeptide, highlighting the power of this modification. enamine.net
Furthermore, the conformational constraint imposed by α-methylation can lock a peptide into its biologically active conformation, potentially increasing its binding affinity and specificity for its target. enamine.net While naturally occurring bioactive peptides are known to be derived from precursors via enzymatic proteolysis, the synthetic introduction of α-methyl-glutamic acid allows for the rational design of peptidomimetics with tailored properties for research applications, such as studying protein-protein interactions or developing enzyme inhibitors. nih.govresearchgate.net
Engineering of Unnatural Peptides and Proteins
The creation of peptides and proteins containing unnatural amino acids beyond the canonical 20 is a frontier in synthetic biology and protein engineering. nih.govacs.org this compound serves as a potential, albeit challenging, building block for these endeavors. The "Boc" (tert-butyloxycarbonyl) group is a standard protecting group used in chemical peptide synthesis, which is removed to allow peptide bond formation. nih.govpeptide.com The core α-methyl-glutamic acid residue is the component that would be incorporated into the final engineered molecule.
The ribosomal synthesis of modified peptides requires the attachment of the unnatural amino acid to a transfer RNA (tRNA) molecule, a process called aminoacylation. This is typically catalyzed by an aminoacyl-tRNA synthetase (AARS). nih.govnih.gov While wild-type AARS enzymes are highly specific for their cognate natural amino acids, methods have been developed to evolve mutant AARSs with altered specificities. nih.govnih.gov
The enzymatic charging of α,α-disubstituted amino acids to tRNA has been shown to be possible. nih.gov However, the incorporation of α-methyl-glutamic acid presents specific challenges. Firstly, as a DL-racemic mixture, only one enantiomer (typically the L-form) is likely to be a substrate for a given synthetase. Secondly, the negatively charged side chain of glutamic acid can be problematic. Research has shown that the ribosomal incorporation of N-methyl-L-glutamic acid (MeGlu) is highly inefficient because of the low binding affinity of its corresponding aminoacyl-tRNA to the crucial elongation factor EF-Tu. nih.govnih.govresearchgate.net This is due to electrostatic repulsion between the negatively charged amino acid and the amino acid binding pocket of EF-Tu. nih.govroyalsocietypublishing.org
To overcome this, researchers have engineered EF-Tu variants, such as EF-Sep, which show enhanced binding to tRNAs charged with negatively charged amino acids like MeGlu, thereby improving their incorporation efficiency. nih.govroyalsocietypublishing.org
Once an unnatural aminoacyl-tRNA is successfully formed, the next challenge is its efficient incorporation into a growing peptide chain by the ribosome. acs.org The ribosome has demonstrated a remarkable tolerance for various non-proteinogenic amino acids, including N-methyl amino acids and D-amino acids. nih.govacs.org
Studies on the ribosomal incorporation of negatively charged N-methyl amino acids like MeAsp and MeGlu have shown very low efficiency with standard in vitro translation systems. nih.govresearchgate.net However, by employing strategies such as the use of engineered elongation factors (e.g., EF-Sep) and optimizing the tRNA scaffold to enhance its affinity for the elongation factor, the successful ribosomal synthesis of peptides containing these challenging residues has been demonstrated. nih.govroyalsocietypublishing.org These advancements have enabled the creation of macrocyclic peptides containing multiple MeAsp residues, paving the way for the synthesis of complex, drug-like molecules. nih.gov Although direct evidence for the ribosomal incorporation of α-methyl-glutamic acid is scarce, the findings for the closely related N-methyl-glutamic acid provide a clear research roadmap and highlight the key obstacles and potential solutions.
Table 2: Challenges and Solutions for Ribosomal Incorporation of α-Methyl-Glu
| Challenge | Underlying Reason | Potential Solution |
|---|---|---|
| Low Aminoacylation Efficiency | High specificity of natural AARS. | Directed evolution of aminoacyl-tRNA synthetases (AARS) for altered specificity. nih.govnih.gov |
| Poor EF-Tu Binding | Electrostatic repulsion from negatively charged Glu side chain. nih.govroyalsocietypublishing.org | Use of engineered elongation factors (e.g., EF-Sep). nih.govroyalsocietypublishing.org |
| Low Incorporation Rate | Inefficient accommodation of the unnatural aminoacyl-tRNA at the ribosomal A-site. researchgate.net | Optimization of the tRNA body to increase affinity for elongation factors. nih.gov |
| Stereoisomer Selectivity | Ribosomal machinery is highly specific for L-amino acids. | Use of the pure L-enantiomer (α-methyl-L-glutamic acid) is required. |
Conformational and Structural Analysis of Boc Alpha Methyl Dl Glutamic Acid and Its Derivatives
Computational Chemistry Approaches
Computational methods are indispensable tools for exploring the conformational landscape of molecules, offering insights that can be difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) is a quantum mechanical method used in computational chemistry to investigate the electronic structure of many-body systems. nih.gov It has become a widely used tool for calculating the potential energy surfaces of chemical systems, offering a favorable balance between accuracy and computational cost. nih.gov For a molecule like Boc-alpha-methyl-DL-glutamic acid, DFT calculations are employed to predict the relative energies of various possible conformers. By systematically rotating the rotatable bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. The low-energy points on this surface correspond to the most stable conformers.
This predictive power is crucial in toxicology and drug design, where DFT can model reaction pathways and predict reactivity. nih.gov For instance, DFT has been used to show that steric hindrance is a key factor in the reactivity profiles of certain compounds, a principle that directly applies to the sterically congested alpha-carbon of this compound. nih.gov Different DFT protocols, combining various functionals and basis sets, can be tested against experimental data to find the most accurate method for a specific class of molecules, such as metal-amino acid complexes. researchgate.net This allows for the reliable prediction of molecular properties and stable conformations.
While gas-phase calculations from DFT are valuable, the conformation of a molecule in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov These simulations are particularly effective for characterizing the conformational behavior of molecules like N-Boc protected glutamic acid derivatives in solution. nih.gov
In a typical MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and the forces on every atom are calculated. By solving Newton's equations of motion, the trajectory of each atom is tracked over a set period, providing a dynamic picture of the molecule's behavior. This approach allows for the exploration of all accessible conformations and the calculation of theoretical NMR data, such as scalar coupling constants, by averaging over the simulation trajectory. nih.gov The excellent agreement often found between experimental and calculated data validates the simulated conformational preferences. nih.gov Studies on related methyl-substituted N-Boc glutamic acid esters have shown that the presence and position of a methyl group have a significant influence on the conformational behavior in solution. nih.gov
| Computational Method | Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Prediction of stable gas-phase conformers by calculating the potential energy surface. | Identifies low-energy, sterically favorable conformations resulting from the α-methyl group. nih.gov |
| Molecular Dynamics (MD) | Simulation of conformational dynamics in a solvent (e.g., water, methanol) over time. | Reveals solution-phase conformational preferences, the influence of solvent, and allows for the calculation of time-averaged properties like NMR coupling constants. nih.govnih.gov |
The conformation of a peptide backbone is largely defined by two dihedral angles for each amino acid residue: phi (φ, C′-N-Cα-C′) and psi (ψ, N-Cα-C′-N). vast.vn A Ramachandran plot is a two-dimensional plot of the φ and ψ angles, which visually shows the possible or "allowed" conformations of a molecule. vast.vnnih.gov For most amino acids, there are distinct "valleys" of stability corresponding to common secondary structures like alpha-helices and beta-sheets, surrounded by "plateaus" of high energy where steric clashes make conformations unfavorable. vast.vn
The introduction of an alpha-methyl group, as in this compound, introduces significant steric hindrance. This bulkiness severely restricts the allowable combinations of φ and ψ angles compared to a non-methylated amino acid like glutamic acid. youtube.com The methyl group clashes with backbone atoms, further limiting the rotational freedom around the Cα. vast.vn Consequently, the allowed regions on the Ramachandran plot for alpha-methylated residues are much smaller and more constrained. This analysis is crucial for predicting how these modified amino acids will influence the secondary structure when incorporated into a peptide chain, often forcing specific turns or helical structures.
Spectroscopic and Diffraction-Based Characterization in Research
Spectroscopic techniques are fundamental for the experimental elucidation of molecular structure, providing direct evidence to validate and refine computational models.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. uobasrah.edu.iqmdpi.com For complex molecules like this compound and its derivatives, NMR provides detailed information about the connectivity of atoms, the chemical environment of each nucleus, and the three-dimensional structure, including stereochemistry. nih.govrsc.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for structural elucidation. uobasrah.edu.iq In the ¹H NMR spectrum of a related compound, N-Boc glutamic acid, characteristic signals include a singlet around 1.38 ppm for the nine equivalent protons of the Boc-group's methyls, and multiplets for the -CH₂ and -CH protons of the glutamic acid backbone. researchgate.net The introduction of an alpha-methyl group in this compound would introduce a new singlet or doublet in the aliphatic region for the alpha-methyl protons and would eliminate the signal for the alpha-proton.
In ¹³C NMR, the carbonyl carbons are particularly sensitive to their chemical environment and interactions. mdpi.com The spectrum of a Boc-protected amino acid typically shows signals for the Boc carbonyl carbon around 155 ppm, the amino acid carbonyl carbon(s) above 170 ppm, and the carbons of the tert-butyl group around 80 ppm (quaternary) and 28 ppm (methyls). mdpi.com The alpha-methyl group would introduce a new signal in the aliphatic region of the ¹³C spectrum. By analyzing the precise chemical shifts and coupling patterns, the complete structure can be confirmed. uobasrah.edu.iqmdpi.com
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Notes |
| ¹H | Boc group C(CH₃)₃ | ~1.4 | A strong singlet representing 9 protons. researchgate.net |
| ¹H | α-CH₃ | ~1.5 | A new singlet introduced by α-methylation. |
| ¹H | Glutamate (B1630785) -CH₂-CH₂- | ~1.8 - 2.6 | Complex multiplets for the side-chain protons. researchgate.net |
| ¹H | Amide N-H | ~5.2 | A broad signal that can exchange with solvent. researchgate.net |
| ¹³C | Boc group C(CH₃)₃ | ~28.3 | Methyl carbons of the Boc group. mdpi.com |
| ¹³C | α-CH₃ | ~20-25 | Approximate shift for the new α-methyl carbon. |
| ¹³C | Glutamate -CH₂-CH₂- | ~24 - 32 | Side-chain carbons. mdpi.com |
| ¹³C | α-Carbon | ~55-60 | Shift is influenced by the methyl substituent. |
| ¹³C | Boc group C (CH₃)₃ | ~80.0 | Quaternary carbon of the Boc group. mdpi.com |
| ¹³C | Boc C =O | ~155 | Carbonyl of the urethane (B1682113) linkage. mdpi.com |
| ¹³C | Glutamate C =O (acid) | >172 | Carboxyl group carbons. mdpi.com |
Note: The chemical shifts are approximate and based on data for N-Boc glutamic acid and other N-Boc amino acid derivatives. Actual values for this compound may vary depending on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, providing unequivocal confirmation of their elemental composition. For this compound, with a molecular formula of C11H19NO6, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS analysis. This technique is instrumental in verifying the successful synthesis and purity of the compound.
The theoretical monoisotopic mass of this compound is 261.1212 g/mol . In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high mass accuracy of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C11H19NO6 |
| Molecular Weight | 261.28 g/mol scbt.com |
| Monoisotopic Mass | 261.1212 u |
| Charge Carrier (H+) | 1.0078 u |
| [M+H]+ | 262.1290 u |
| [M+Na]+ | 284.1111 u |
| [M+K]+ | 300.0851 u |
This table presents the calculated theoretical exact masses for the neutral molecule and its common adducts observed in positive-ion mode ESI-HRMS.
Fragmentation analysis using tandem mass spectrometry (MS/MS) within an HRMS platform would provide further structural confirmation. Key fragmentation pathways for this compound would be expected to involve the loss of the Boc group (a neutral loss of 100 amu, corresponding to isobutylene (B52900) and carbon dioxide) and subsequent fragmentations of the amino acid core.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical tool for the separation, identification, and quantification of this compound in complex mixtures. The choice of chromatographic conditions is critical for achieving good separation and peak shape.
Given the polar nature of the glutamic acid moiety and the hydrophobicity of the Boc group, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable separation technique. A C18 column is commonly employed for the analysis of Boc-protected amino acids. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. researchgate.net
A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute the compound from the column with good resolution. Detection is achieved by a mass spectrometer, often a triple quadrupole or a high-resolution instrument, which provides high sensitivity and selectivity. restek.com
Table 2: Exemplary LC-MS Parameters for the Analysis of Boc-protected Amino Acids
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detector | Triple Quadrupole or TOF |
| Monitored Ions | Precursor ion (e.g., [M+H]+) and characteristic product ions for MS/MS |
This table outlines a general set of starting parameters for developing an LC-MS method for this compound, based on common practices for similar compounds. researchgate.netrestek.com
Ion-pair liquid chromatography-tandem mass spectrometry (IP-LC-MS/MS) and Hydrophilic Interaction Chromatography-Mass Spectrometry (HILIC-MS) are alternative LC techniques that can be employed for the analysis of amino acids and their derivatives.
Self-Assembly Studies of this compound-containing Structures
The self-assembly of amino acids and their derivatives into ordered nanostructures is a field of growing interest for the development of functional biomaterials. nih.gov These processes are driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces. beilstein-journals.org
While specific studies on the self-assembly of this compound are not extensively reported, the behavior of other N-terminally protected amino acids, such as those with fluorenylmethyloxycarbonyl (Fmoc) and Boc groups, provides significant insights. nih.govresearchgate.net The Boc group, being hydrophobic, can play a crucial role in driving the self-assembly process in aqueous environments.
The presence of the alpha-methyl group introduces steric hindrance that significantly influences the conformational freedom of the amino acid backbone. This restriction can direct the self-assembly process, potentially leading to the formation of unique and well-defined supramolecular structures. The two carboxylic acid groups of the glutamic acid moiety offer sites for hydrogen bonding and can be deprotonated at appropriate pH values, introducing electrostatic interactions that can either promote or inhibit assembly.
It is hypothesized that in a suitable solvent system, this compound could self-assemble into various morphologies, such as nanofibers, nanoribbons, or vesicles. The final structure would be dependent on factors like concentration, solvent polarity, pH, and temperature. These self-assembled structures could have potential applications in areas such as drug delivery, tissue engineering, and biocatalysis. The study of these assemblies would typically involve techniques like transmission electron microscopy (TEM), atomic force microscopy (AFM), and spectroscopy to characterize the resulting nanostructures.
Role in Advanced Chemical and Biochemical Research Tools
Development of Chemical Probes and Tags
The precise monitoring of biological processes in real-time and at the molecular level is a significant challenge in chemical biology. Chemical probes and tags, engineered molecules designed to interact specifically with a target and report on its status, are indispensable tools in this endeavor. Boc-alpha-methyl-DL-glutamic acid can serve as a scaffold for the development of such probes, particularly for studying systems involving glutamatergic pathways or for creating probes with enhanced stability.
While specific studies detailing the synthesis and application of fluorinated analogues of this compound are not prevalent in the reviewed literature, the use of fluorinated amino acids as ¹⁹F NMR probes is a well-established technique. The introduction of fluorine atoms into a molecule provides a sensitive spectroscopic handle, as the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to strong NMR signals with a wide chemical shift dispersion that is highly sensitive to the local electronic environment.
In principle, a fluorinated version of this compound could be synthesized and incorporated into peptides or other molecular probes. Such a probe would be valuable for studying protein-ligand interactions, conformational changes, and enzymatic mechanisms in systems where glutamate (B1630785) recognition is critical. The alpha-methyl group would confer resistance to proteolysis, increasing the in-vitro and in-vivo stability of the probe. The DL-racemic nature would allow for the investigation of stereospecific interactions with target biomolecules.
Isotopic labeling, particularly with stable isotopes such as ¹³C and ¹⁵N, is a cornerstone of modern NMR spectroscopy for elucidating protein structure and dynamics. While direct studies employing isotopically labeled this compound are not widely reported, the principles of using methyl-labeled amino acids in mechanistic and structural studies are well-documented. nih.gov The alpha-methyl group of this compound could be isotopically labeled (e.g., with ¹³C or ²H) to serve as a specific probe.
The introduction of a ¹³C-labeled methyl group would allow for detailed NMR studies of protein-peptide complexes, providing insights into binding interfaces and conformational changes upon interaction. The alpha-methyl group's strategic position would offer unique structural constraints and report on the local environment of the peptide backbone. Furthermore, the metabolic inertness of the alpha-methyl group would ensure that the isotopic label remains at the intended position, providing a clean and unambiguous signal for NMR analysis. nih.gov
Modulators of Biochemical Pathways (in in vitro systems)
Glutamic acid is a key excitatory neurotransmitter in the central nervous system, and its signaling pathways are implicated in a multitude of physiological and pathological processes. wikipedia.orgyoutube.com Molecules that can modulate these pathways are of great interest for both basic research and therapeutic development. While research specifically detailing the modulatory effects of this compound in in-vitro systems is limited, studies on related alpha-methyl amino acid derivatives provide strong evidence for their potential in this area. nih.govnih.gov
Research has shown that enantiomers of 2-methylglutamate can selectively interact with glutamate transport systems in the brain. nih.govnih.gov Specifically, alpha-methyl-L-glutamic acid has been demonstrated to be a specific and relatively metabolically inert substrate for the high-affinity dicarboxylic amino acid transport system in certain bacteria. nih.gov This suggests that this compound, after deprotection of the Boc group, could act as a modulator of glutamate transporters or receptors. The presence of the alpha-methyl group can also confer resistance to enzymatic degradation, prolonging the compound's activity in in-vitro assays. nih.gov The DL-racemic mixture would be particularly useful in initial screening studies to identify stereospecific effects on biochemical pathways.
The potential applications of this compound as a modulator are summarized in the table below, based on the known activities of related compounds.
| Potential Target | Potential Effect in In-Vitro Systems | Rationale |
| Glutamate Transporters | Competitive inhibition or modulation of uptake | Based on studies with alpha-methyl-L-glutamic acid nih.gov |
| Glutamate Receptors | Agonist or antagonist activity | The structural similarity to glutamate suggests potential interaction. |
| Glutamate-metabolizing Enzymes | Inhibition | The alpha-methyl group may interfere with enzyme binding or catalysis. nih.gov |
Applications in Materials Science and Polymer Chemistry
The unique properties of amino acids are increasingly being harnessed to create novel biomaterials with tailored functionalities. This compound, with its combination of a protected amino acid structure and specific stereochemistry, is a valuable monomer for the synthesis of advanced polymers and biomaterials.
The incorporation of amino acids into polymer backbones can impart desirable properties such as biocompatibility, biodegradability, and specific recognition capabilities. The use of Boc-protected glutamic acid derivatives is a common strategy in the synthesis of poly(glutamic acid) (PGA) and its copolymers, which have applications in drug delivery and tissue engineering. chemimpex.comchemimpex.com
The presence of the alpha-methyl group in this compound can significantly influence the properties of the resulting polymer. This modification can enhance the polymer's thermal stability and alter its mechanical properties. The use of a DL-racemic mixture of the monomer can lead to the formation of atactic polymers, which are generally amorphous and have different solubility and mechanical properties compared to their isotactic (all L- or all D-) counterparts. This allows for the fine-tuning of the material's characteristics for specific applications.
Peptide-based hydrogels are a class of biomaterials that are gaining significant attention for applications in tissue engineering, drug delivery, and 3D cell culture. researchgate.netrsc.orgresearchgate.netrsc.org These materials are formed through the self-assembly of peptides into a three-dimensional network that can entrap large amounts of water. The properties of the hydrogel can be precisely controlled by the amino acid sequence of the constituent peptides.
While specific examples of hydrogels formed directly from this compound are not extensively documented, the principles of peptide-based hydrogel formation suggest its potential utility. The Boc group facilitates the synthesis of peptides containing this modified amino acid. peptide.com The alpha-methyl group can influence the self-assembly process by introducing steric hindrance and altering the conformational preferences of the peptide backbone. The use of a DL-racemic mixture can lead to the formation of stereocomplexes, where peptides composed of L- and D-enantiomers interact to form more stable and robust hydrogel networks. This approach has been successfully used to enhance the mechanical properties and stability of peptide-based hydrogels. nih.gov
Functionalization for Bioconjugation and Surface Modification
The unique structure of this compound, featuring a protected α-amine, a stereochemically defined α-methyl group, and two carboxylic acid moieties, makes it a valuable building block for creating advanced chemical and biochemical research tools. Its functionalization is primarily centered on the selective chemical modification of its side-chain γ-carboxyl group. This allows for the covalent attachment—or bioconjugation—of the molecule to various substrates, including proteins, peptides, and functionalized surfaces, creating tailored tools for a range of research applications.
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amine is critical. This group is stable under many reaction conditions, particularly those involving nucleophiles and bases, which allows for the selective manipulation of the carboxylic acid groups without unintended reactions at the α-amine. researchgate.netorganic-chemistry.org The α-methyl group, while not directly participating in conjugation, imparts conformational rigidity and can enhance the metabolic stability of peptides into which this residue is incorporated.
The primary strategies for functionalizing this compound involve the activation of its free γ-carboxylic acid, transforming it into a reactive intermediate that can readily form a stable amide bond with a primary amine on a target molecule or surface.
Carbodiimide-Mediated Amide Bond Formation
A direct and widely used method for bioconjugation is the use of carbodiimide (B86325) crosslinkers. thermofisher.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are known as "zero-length" crosslinkers because they facilitate the direct formation of an amide bond between a carboxyl group and an amine, with no part of the carbodiimide molecule remaining in the final product. thermofisher.com
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon the addition of EDC to the γ-carboxyl group of this compound. thermofisher.comwikipedia.org This intermediate is susceptible to nucleophilic attack by a primary amine present on a biomolecule (e.g., the ε-amine of a lysine (B10760008) residue in a protein) or an amine-functionalized surface. The result is a stable amide linkage. While efficient, the O-acylisourea intermediate is unstable in aqueous environments and can hydrolyze, regenerating the original carboxyl group. thermofisher.com
Formation of Amine-Reactive N-Hydroxysuccinimide (NHS) Esters
To overcome the instability of the O-acylisourea intermediate and to create a more stable, storable amine-reactive molecule, this compound can be converted into an N-hydroxysuccinimide (NHS) ester. chemimpex.comnih.gov This two-step approach is one of the most common strategies for creating amine-reactive bioconjugation reagents.
First, the γ-carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) in an organic solvent. google.comchemicalbook.com This forms a stable Boc-α-methyl-L-glutamic acid γ-NHS ester. This activated molecule can be purified, stored, and then used in a subsequent step to react with an amine-containing substrate in an aqueous buffer. The NHS ester reacts with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. nih.gov This method provides a more controlled and often more efficient approach to bioconjugation and surface modification compared to the one-pot EDC reaction. chemicalbook.comnih.gov
The table below summarizes the key reagents and their roles in the functionalization of this compound for bioconjugation.
| Reagent/Method | Target Functional Group | Intermediate | Final Linkage | Key Features |
| EDC (EDAC) | γ-Carboxylic Acid | O-acylisourea | Amide | Zero-length crosslinking; typically a one-pot reaction. thermofisher.com |
| DCC + NHS | γ-Carboxylic Acid | N-Hydroxysuccinimide (NHS) ester | Amide | Forms a stable, isolable amine-reactive intermediate; improves reaction efficiency. google.comchemicalbook.com |
Applications in Surface Modification
The same chemical principles are applied to covalently attach this compound to solid supports or surfaces for various research purposes, such as creating affinity matrices or functionalized nanomaterials. Surfaces made of materials like glass, gold, or polymers can be pre-functionalized to present primary amine groups. nih.gov The activated γ-carboxyl group of the glutamic acid derivative can then react with these surface amines to form a stable, covalent linkage. This immobilization strategy allows for the creation of surfaces with specific chemical properties dictated by the glutamic acid moiety, which can be used for the controlled assembly of peptides or other biomolecules. nih.gov
The table below outlines the functional groups involved in these conjugation and modification processes.
| Molecule/Substrate | Key Functional Group(s) for Reaction |
| This compound | γ-Carboxylic acid (-COOH) |
| Proteins/Peptides | Primary amines (-NH₂) from Lysine side chains and the N-terminus |
| Amine-Functionalized Surfaces | Surface-bound primary amines (-NH₂) |
Future Directions in Research on Boc Alpha Methyl Dl Glutamic Acid
Exploration of Novel Stereoselective Synthetic Pathways
The synthesis of α-methylated amino acids in an enantiomerically pure form remains a significant challenge in organic chemistry. While Boc-alpha-methyl-DL-glutamic acid is a racemic mixture, the development of stereoselective pathways to access its individual D- and L-isomers is a critical area of future research. Current methods for creating α-methylated amino acids often involve the methylation of enolates derived from chiral imidazolidinone or oxazolidinone scaffolds. nih.goviris-biotech.deresearchgate.net For instance, the enolate of a cis-2,5-disubstituted imidazolidin-4-one (B167674) can be successfully methylated to produce enantiomerically pure α-methyl-L-tryptophan after hydrolysis. nih.govresearchgate.net A similar strategy could be adapted for glutamic acid derivatives.
Future exploration could focus on asymmetric phase-transfer catalysis or transition metal-catalyzed asymmetric alkylation of a protected glutamic acid precursor. Another promising direction is the use of enzymatic or chemoenzymatic methods, which could offer high stereoselectivity under mild conditions. Researchers are also investigating iterative homologation techniques, such as the Matteson homologation of boronic esters, to construct complex amino acid side chains with high diastereoselectivity, a method that could be adapted for α-methyl glutamic acid synthesis. uni-saarland.de The development of efficient, scalable, and stereoselective syntheses will be crucial for unlocking the full potential of the chiral variants of this compound.
A key challenge is achieving high diastereoselectivity during the α-methylation of glutamic acid derivatives, which possess a functionalized side chain. The steric hindrance imposed by protecting groups on the glutamic acid side chain can influence the facial selectivity of the enolate alkylation. nih.gov Research into novel protecting group strategies that can direct the stereochemical outcome of the methylation is therefore a valuable pursuit.
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Method | Principle | Potential Advantages | Key Challenges |
|---|---|---|---|
| Chiral Auxiliaries | Covalent attachment of a chiral molecule (e.g., oxazolidinone) to the substrate to direct stereoselective alkylation. | Well-established, often high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst (e.g., phase-transfer catalyst or metal complex) to create the stereocenter. | High atom economy, catalyst can be used in small amounts. | Development of a suitable catalyst/ligand system for the specific substrate. |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme. | Very high enantioselectivity, mild reaction conditions. | Often limited to one enantiomer, enzyme stability and availability. |
| Matteson Homologation | Iterative chain elongation of boronic esters with high stereocontrol. uni-saarland.de | High diastereoselectivity, modular approach. uni-saarland.de | Multi-step process, requires specialized reagents. uni-saarland.de |
Advanced Conformational Control in Peptide Design
The incorporation of α,α-disubstituted amino acids, such as α-methylated residues, is a powerful tool for controlling peptide conformation. The substitution of the α-hydrogen with a methyl group restricts the allowable values of the backbone dihedral angles (phi, ψ), favoring specific secondary structures, particularly helical conformations. enamine.netnih.gov This conformational constraint reduces the flexibility of the peptide backbone, which can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation. iris-biotech.deenamine.net
Future research will involve the systematic incorporation of Boc-α-methyl-L-glutamic acid and its D-isomer into peptides to investigate their influence on structure and function. The glutamic acid side chain, with its carboxyl group, offers an additional point for interaction or modification. By placing this constrained, acidic residue at specific positions within a peptide sequence, researchers can design peptides with precisely controlled three-dimensional shapes. nih.govresearchgate.net For example, placing it on one face of an amphipathic helix could enhance solubility and target interaction.
Studies have shown that incorporating α-methylated amino acids can stabilize α-helices and even induce helical turns in otherwise flexible peptide sequences. nih.gov Circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) will be essential tools to characterize the conformational effects of α-methyl glutamic acid residues in synthetic peptides. This research could lead to the development of more potent and stable peptide-based drugs, such as inhibitors of protein-protein interactions or receptor antagonists. researchgate.netingentaconnect.com
Table 2: Effects of α-Methylation on Peptide Properties
| Property | Effect of α-Methylation | Rationale |
|---|---|---|
| Conformational Flexibility | Reduced | Steric hindrance from the α-methyl group restricts backbone dihedral angles. nih.gov |
| Secondary Structure | Promotes helical conformations (α-helix and 3₁₀-helix). nih.gov | Favorable dihedral angles (phi, ψ) for helical structures are adopted to minimize steric clash. nih.gov |
| Proteolytic Stability | Increased | The α-methyl group hinders the approach of proteases to the scissile peptide bond. iris-biotech.deenamine.net |
| Binding Affinity | Can be increased | Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding. enamine.net |
Integration into Complex Supramolecular Assemblies
The self-assembly of small molecules into ordered, functional nanostructures is a cornerstone of materials science and nanotechnology. Amino acids and short peptides are excellent building blocks for such supramolecular assemblies due to their inherent chirality, directionality via hydrogen bonding, and chemical diversity. mdpi.comrsc.org These assemblies can form structures like nanofibers, nanoribbons, and hydrogels. mdpi.comresearchgate.net
This compound is a particularly interesting candidate for designing novel supramolecular materials. The glutamic acid side-chain carboxyl group can participate in hydrogen bonding and pH-responsive interactions, while the Boc-protected amine provides a hydrophobic component. The α-methyl group can influence the packing of the molecules within the assembly through steric effects, potentially leading to novel morphologies not observed with natural glutamic acid.
Future research in this area will focus on understanding how this compound, either alone or in combination with other building blocks, assembles into higher-order structures. mdpi.com The process is driven by a balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. rsc.orgresearchgate.net Researchers will explore how changes in environmental conditions, such as pH or solvent polarity, can be used to trigger or control the assembly process. The resulting materials, such as responsive hydrogels or ordered nanotapes, could find applications in areas like tissue engineering, controlled drug release, and templated synthesis.
Application in the Development of New Research Tools and Chemical Biology Probes
The unique properties of α-methylated amino acids make them valuable for creating specialized research tools and chemical probes. Their enhanced metabolic stability makes them ideal for designing peptide analogs that can probe biological systems without being rapidly degraded. enamine.netresearchgate.net For example, α-methyl-L-glutamic acid has been used as a specific, metabolically inert analog to study high-affinity dicarboxylic amino acid transport systems in bacteria. nih.gov The compound was transported but not significantly metabolized, allowing researchers to isolate and study the transport process itself. nih.gov
Future applications will leverage this compound as a scaffold for creating more sophisticated probes. The Boc protecting group is readily removed, allowing the N-terminus to be coupled to other molecules. peptide.compeptide.com The side-chain carboxyl group provides a convenient handle for attaching reporter groups, such as fluorophores, biotin, or cross-linking agents.
For instance, a fluorescently labeled, α-methylated glutamic acid derivative could be used to visualize glutamate (B1630785) receptor binding or transport in real-time with reduced metabolic interference. Similarly, incorporating this analog into a peptide sequence known to bind a specific protein could yield a highly stable affinity probe for pull-down assays or imaging experiments. The development of such tools will provide deeper insights into the roles of glutamate and peptide signaling in complex biological processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for Boc-alpha-methyl-DL-glutamic acid, and how can reaction efficiency be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, with tert-butoxycarbonyl (Boc) as a protecting group. Optimization involves adjusting reaction pH (e.g., 8.5–9.0 for coupling), temperature (0–25°C), and stoichiometry of activating agents like HBTU or DCC. Reaction progress is monitored via TLC or HPLC to ensure complete deprotection and coupling .
- Key Parameters :
| Parameter | Optimal Range | Monitoring Method |
|---|---|---|
| pH | 8.5–9.0 | pH meter |
| Temperature | 0–25°C | Thermocouple |
| Coupling Agent | 1.5–2.0 eq | HPLC/TLC |
Q. Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm backbone structure and Boc-group retention.
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight with <2 ppm error .
- Chiral HPLC : Uses columns like Chirobiotic T to resolve DL-enantiomers. Mobile phases (e.g., methanol/water with 0.1% TFA) and flow rates (1.0 mL/min) are optimized for baseline separation .
Q. How should researchers handle solubility challenges during in vitro experiments with this compound?
- Methodology : Pre-dissolve the compound in polar aprotic solvents (e.g., DMF or DMSO) at 10–50 mM stock concentrations. For aqueous buffers, gradual dilution with sonication (20–30 min) prevents precipitation. Dynamic light scattering (DLS) can assess aggregation post-solubilization .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in enantiomeric purity data between chiral HPLC and capillary electrophoresis (CE)?
- Methodology : Cross-validate results using orthogonal methods:
- CE : Optimize buffer pH (2.5–3.0) and cyclodextrin additives for enhanced resolution.
- Chiroptical Spectroscopy : Compare circular dichroism (CD) spectra with pure enantiomer standards.
- Statistical Analysis : Apply Bland-Altman plots to assess inter-method variability .
Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodology : Conduct accelerated stability testing:
- Conditions : 40°C/75% RH (ICH Q1A guidelines) over 0–12 weeks.
- Analysis : Monitor degradation via HPLC-UV (210 nm) and quantify impurities (e.g., deprotected glutamic acid). Kinetic modeling (Arrhenius equation) predicts shelf life .
- Data Table :
| Storage Condition | Degradation Rate (%/week) | Major Impurity |
|---|---|---|
| 25°C/60% RH | 0.5 | None |
| 40°C/75% RH | 3.2 | Free glutamic acid |
Q. What approaches mitigate racemization during this compound incorporation into peptide chains?
- Methodology :
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-induced racemization.
- Additives : Use HOBt or Oxyma Pure to suppress side reactions.
- Post-Synthesis Analysis : Apply Marfey’s reagent to hydrolyze and derivatize peptides for LC-MS quantification of D/L ratios .
Data Contradiction & Troubleshooting
Q. How should conflicting data on this compound’s metabolic stability in cell-based assays be addressed?
- Methodology :
- Controlled Variables : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and incubation times.
- Analytical Cross-Check : Compare LC-MS/MS results with radiolabeled tracer studies.
- Statistical Frameworks : Use ANOVA to identify batch effects or inter-lab variability .
Q. What steps validate the accuracy of computational models predicting this compound’s binding affinity to glutamate receptors?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
